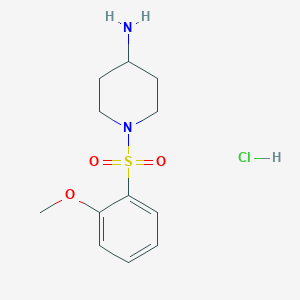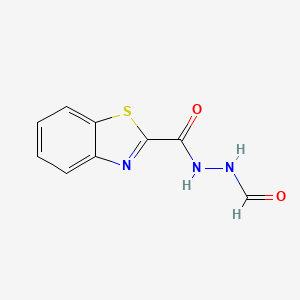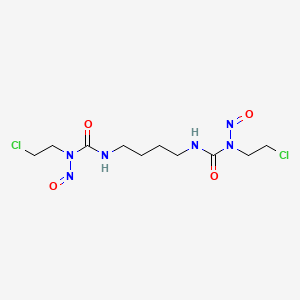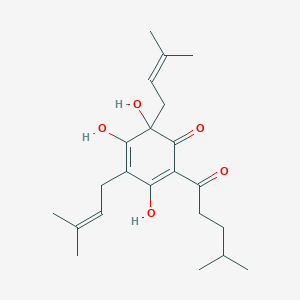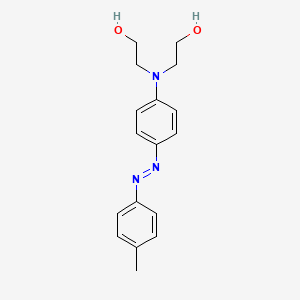
4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound has a methyl group and two beta-hydroxyethylamino groups attached to the aromatic rings, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene typically involves the azo coupling reaction. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azobenzenes, including 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene, often follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale diazotization using automated reactors.
- Continuous flow systems for the coupling reaction to ensure consistent product quality and yield.
- Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Halogenated or nitrated azobenzenes.
Scientific Research Applications
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a dye and in the study of photoisomerization processes.
Biology: Employed in the development of photoresponsive biomaterials.
Medicine: Investigated for potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of colorants and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s physical and chemical properties, making it useful in applications such as molecular switches and photoresponsive materials.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with a simple N=N bond connecting two benzene rings.
4-Nitroazobenzene: Contains a nitro group instead of the methyl and beta-hydroxyethylamino groups.
4-Aminoazobenzene: Has an amino group in place of the methyl and beta-hydroxyethylamino groups.
Uniqueness
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is unique due to the presence of both methyl and beta-hydroxyethylamino groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and photoresponsive behavior compared to other azobenzenes.
Properties
CAS No. |
58329-89-8 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(4-methylphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H21N3O2/c1-14-2-4-15(5-3-14)18-19-16-6-8-17(9-7-16)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3 |
InChI Key |
MJHLEBFJKCVIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


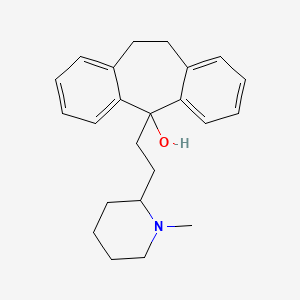
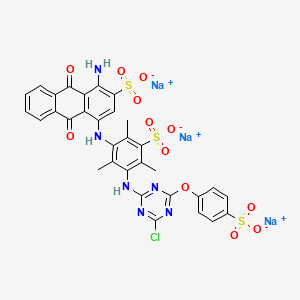
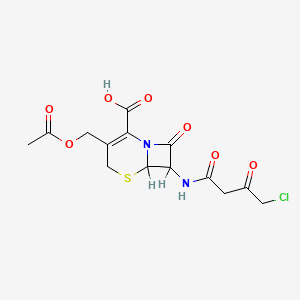
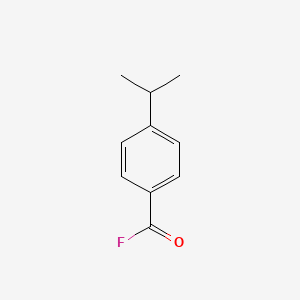
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
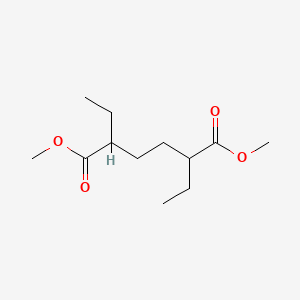
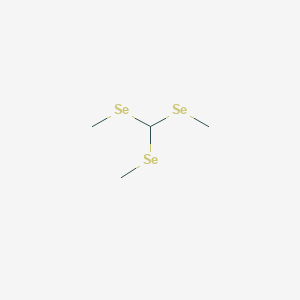
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
